4-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide 4-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14753126
InChI: InChI=1S/C22H20F2N2O3S/c1-4-13-26-15(3)14(2)20(30(28,29)19-11-9-18(24)10-12-19)21(26)25-22(27)16-5-7-17(23)8-6-16/h4-12H,1,13H2,2-3H3,(H,25,27)
SMILES:
Molecular Formula: C22H20F2N2O3S
Molecular Weight: 430.5 g/mol

4-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide

CAS No.:

Cat. No.: VC14753126

Molecular Formula: C22H20F2N2O3S

Molecular Weight: 430.5 g/mol

* For research use only. Not for human or veterinary use.

4-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide -

Specification

Molecular Formula C22H20F2N2O3S
Molecular Weight 430.5 g/mol
IUPAC Name 4-fluoro-N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]benzamide
Standard InChI InChI=1S/C22H20F2N2O3S/c1-4-13-26-15(3)14(2)20(30(28,29)19-11-9-18(24)10-12-19)21(26)25-22(27)16-5-7-17(23)8-6-16/h4-12H,1,13H2,2-3H3,(H,25,27)
Standard InChI Key HHEWGVJGKBTTEY-UHFFFAOYSA-N
Canonical SMILES CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)F)CC=C)C

Introduction

4-Fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide is a complex organic compound featuring a unique combination of functional groups, including a fluorinated benzamide core linked to a pyrrole moiety, which is further substituted with a sulfonyl group and an allyl group. This compound's molecular formula is C22H20F2N2O3S, and it has a molecular weight of approximately 432 g/mol, although specific sources may slightly vary in reported molecular weight due to rounding or slight differences in calculation methods.

Structural Features and Chemical Reactivity

The structural arrangement of this compound includes:

  • Pyrrole Ring: A five-membered nitrogen-containing heterocycle.

  • Sulfonyl Group: Derived from 4-fluorophenyl, enhancing electrophilic character and susceptibility to nucleophilic attacks.

  • Allyl Group (Prop-2-en-1-yl): Contributes to the compound's reactivity and potential for further modification.

  • Fluorinated Benzamide Moiety: Increases lipophilicity and potentially enhances biological activity.

The presence of fluorine atoms in both the benzamide and sulfonyl groups enhances the compound's lipophilicity, which can influence its biological activity and pharmacokinetic properties.

Synthesis and Potential Applications

The synthesis of such compounds typically involves multiple steps, including the formation of the pyrrole ring, introduction of the sulfonyl group, and attachment of the benzamide moiety. The specific synthesis route may vary depending on the starting materials and desired intermediates.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-{3-[Sulfonamido]-pyrrolidine}Sulfonamide group attached to a pyrrolidine ringSimpler structure without fluorination
4-Fluoro-N-benzoyl-pyrroleFluorinated aromatic ring attached to a pyrroleLacks sulfonamide functionality
5-Methyl-N-(pyridinoyl)-pyrrolePyrrole with a pyridine substituentDifferent nitrogen heterocycles influence reactivity

These compounds highlight the diversity within related chemical classes and the unique characteristics of 4-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide.

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